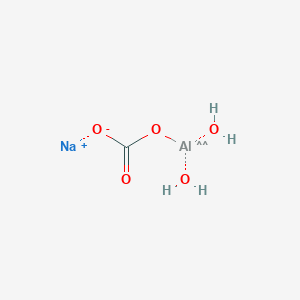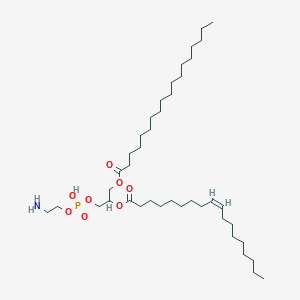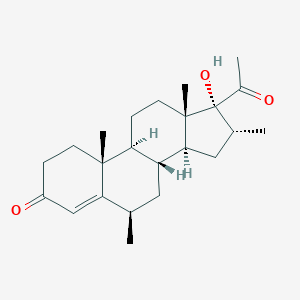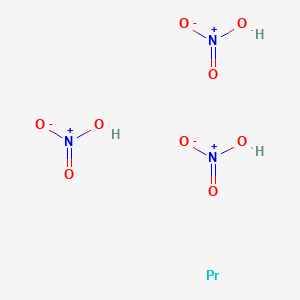
N-(Diphenylmethyl)methylamine
Overview
Description
“N-(Diphenylmethyl)methylamine” is a sterically hindered secondary amine . It is commonly used as a reagent for organic compound synthesis .
Synthesis Analysis
“N-(Diphenylmethyl)methylamine” participates in the synthesis of cyclooctene oxide . It is also used in the study of enzyme kinetics, protein-ligand interactions, and enzyme inhibition .
Physical And Chemical Properties Analysis
“N-(Diphenylmethyl)methylamine” has a molecular weight of 197.27 g/mol . Detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Application in Organic Synthesis
Field
Organic Chemistry
Summary of the Application
“N-(Diphenylmethyl)methylamine” is a sterically hindered secondary amine . It is used in organic synthesis, particularly in the synthesis of cyclooctene oxide .
Methods of Application
The specific methods of application can vary depending on the particular synthesis being performed. However, as a sterically hindered secondary amine, “N-(Diphenylmethyl)methylamine” can be used in reactions where the steric hindrance can influence the outcome of the reaction .
Results or Outcomes
The use of “N-(Diphenylmethyl)methylamine” in the synthesis of cyclooctene oxide has been reported . However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources.
Application in Hydroaminoalkylation
Field
Organometallic Chemistry
Summary of the Application
“N-methyl-1,1-diphenylmethanamine” has been used in hydroaminoalkylation reactions .
Methods of Application
In the study referenced, “N-methyl-1,1-diphenylmethanamine” was used in a catalytic hydroaminoalkylation reaction . The specific experimental procedures and technical details are not provided in the source.
Results or Outcomes
The use of “N-methyl-1,1-diphenylmethanamine” in hydroaminoalkylation reactions has been reported . However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source.
Application in Protein-Ligand Interactions Study
Field
Biochemistry
Summary of the Application
“N-(Diphenylmethyl)methylamine” is used in the study of enzyme kinetics, protein-ligand interactions, and enzyme inhibition .
Methods of Application
As a model compound, it is used for studying the structure and function of proteins . As a weak base, “N-(Diphenylmethyl)methylamine” readily forms hydrogen bonds with proteins and other molecules. These hydrogen bonds play a crucial role in the binding of “N-(Diphenylmethyl)methylamine” to proteins and subsequent enzyme activity inhibition .
Results or Outcomes
“N-(Diphenylmethyl)methylamine” can form complexes with metal ions, affecting the structure and function of proteins . However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources.
Application in Molecular Simulation Visualization
Field
Computational Chemistry
Summary of the Application
“N-methyl-1,1-diphenylmethanamine” has been used in molecular simulation visualizations .
Methods of Application
In the study referenced, “N-methyl-1,1-diphenylmethanamine” was used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations .
Results or Outcomes
The use of “N-methyl-1,1-diphenylmethanamine” in molecular simulation visualizations has been reported . However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source.
Safety And Hazards
Future Directions
“N-(Diphenylmethyl)methylamine” is commonly used as a reagent for organic compound synthesis and is also used in the study of enzyme kinetics, protein-ligand interactions, and enzyme inhibition . Future research directions could involve exploring its potential uses in other areas of chemistry and biology.
properties
IUPAC Name |
N-methyl-1,1-diphenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDMMLFAFLZUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328535 | |
| Record name | N-(Diphenylmethyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diphenylmethyl)methylamine | |
CAS RN |
14683-47-7 | |
| Record name | N-(Diphenylmethyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Diphenylmethyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















